Benzyl-(2-chloro-5-trifluoromethyl-pyrimidin-4-yl)-amine
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Overview
Description
N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. The presence of a trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine typically involves the use of pyrimidine derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions are typically mild, with controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in similar applications.
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: A closely related compound with a methyl group instead of a benzyl group.
Uniqueness
N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C12H9ClF3N3 |
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Molecular Weight |
287.67 g/mol |
IUPAC Name |
N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClF3N3/c13-11-18-7-9(12(14,15)16)10(19-11)17-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,18,19) |
InChI Key |
ZDQGZZPZRUZYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2C(F)(F)F)Cl |
Origin of Product |
United States |
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